molecular formula C14H19N3O3S B6118249 1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B6118249
M. Wt: 309.39 g/mol
InChI Key: DWERQDAEJIOSSU-UHFFFAOYSA-N
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Description

1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is an organic compound with a complex structure that includes an indole core, a piperazine ring, and a sulfonyl group

Chemical Reactions Analysis

1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other biological functions .

Properties

IUPAC Name

1-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-15-5-7-17(8-6-15)21(19,20)12-3-4-13-11(9-12)10-14(18)16(13)2/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWERQDAEJIOSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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